1,3-Thiazole-5-carbonyl chloride hydrochloride
Overview
Description
1,3-Thiazole-5-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C4H3Cl2NOS . It is a derivative of thiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest for many researchers. For instance, a novel thiazole derivative was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate were added .Molecular Structure Analysis
The molecular structure of 1,3-Thiazole-5-carbonyl chloride hydrochloride consists of a thiazole ring, which is a five-membered ring with two non-carbon atoms (one sulfur atom and one nitrogen atom) at the 1 and 3 positions, respectively .Chemical Reactions Analysis
Thiazoles are known for their reactivity and can undergo various chemical reactions. They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis
1,3-Thiazole-5-carbonyl chloride hydrochloride has a molecular weight of 147.58 g/mol . Its exact mass and monoisotopic mass are 146.9545626 g/mol . It has a complexity of 108 and a topological polar surface area of 58.2 Ų .Scientific Research Applications
Synthesis and Chemical Transformations
1,3-Thiazole-5-carbonyl chloride hydrochloride serves as a precursor in various chemical transformations, including the synthesis of dihydro-1,4-thiazines through chlorinolysis of 1,3-thiazolidines, highlighting its utility in expanding thiazole chemistry through ring expansion techniques (Lee, Mah, Nam, & Kang, 1992). The compound's reactivity facilitates the creation of diverse heterocyclic compounds, offering a broad range of chemical utilities and applications in synthetic chemistry.
Medicinal Chemistry and Drug Design
The compound is instrumental in the development of novel pharmacophores, including thiazole and 1,3,4-thiadiazole derivatives, demonstrating potent anticancer activities. This showcases its vital role in the discovery and evaluation of new therapeutic agents, emphasizing the compound's importance in the advancement of medicinal chemistry (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Material Science and Polymer Chemistry
Thiazole-based polyamides, containing diarylidenecyclohexanone moiety, derived from 1,3-thiazole-5-carbonyl chloride hydrochloride, have been synthesized showcasing their corrosion inhibitive properties. This application signifies the compound's utility beyond pharmaceuticals, extending to material science where it contributes to the development of polymers with specific functionalities and enhanced performance characteristics (Aly & Hussein, 2014).
Green Chemistry and Sustainable Practices
In a notable application towards green chemistry, 1,3-thiazole derivatives have been synthesized via eco-friendly methodologies. This includes water-assisted strategies leveraging the hydrophobic interactions induced by NaCl for the synthesis of spiro[acenaphthylene-1,5′-pyrrolo[1,2-c]thiazole] derivatives, demonstrating the compound's role in promoting sustainable and environmentally benign chemical processes (Dandia, Parewa, Kumari, Bansal, & Sharma, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-thiazole-5-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS.ClH/c5-4(7)3-1-6-2-8-3;/h1-2H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNCLYHKCGXKQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Thiazole-5-carbonyl chloride hydrochloride | |
CAS RN |
1803604-93-4 | |
Record name | 1,3-thiazole-5-carbonyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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